3-[(3-Methylsulfonylphenyl)methyl]pyrrolidine;hydrochloride
Description
These compounds are typically synthesized via sulfonylation or oxidation of thioether intermediates, followed by hydrochloric acid treatment to form hydrochlorides (e.g., tert-butyl-protected precursors in ) . The methylsulfonyl group in the target compound is an electron-withdrawing substituent, which may influence solubility, receptor binding, and metabolic stability compared to other analogs.
Properties
IUPAC Name |
3-[(3-methylsulfonylphenyl)methyl]pyrrolidine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2S.ClH/c1-16(14,15)12-4-2-3-10(8-12)7-11-5-6-13-9-11;/h2-4,8,11,13H,5-7,9H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDEOXTCAICPFDK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC(=C1)CC2CCNC2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.80 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-[(3-Methylsulfonylphenyl)methyl]pyrrolidine;hydrochloride involves several steps. The synthetic route typically starts with the preparation of the 3-methylsulfonylphenylmethyl intermediate, which is then reacted with pyrrolidine under specific conditions to form the desired product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like palladium on carbon. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.
Chemical Reactions Analysis
Reactivity of the Pyrrolidine Nitrogen
The protonated tertiary amine in the pyrrolidine ring (due to HCl salt formation) can undergo deprotonation under basic conditions, enabling nucleophilic reactions. Key reactions include:
The hydrochloride salt may require prior neutralization (e.g., with NaHCO₃) for these reactions .
Methylsulfonylphenyl Group Reactivity
The 3-methylsulfonylphenyl substituent is electron-deficient due to the sulfonyl group’s strong electron-withdrawing nature. This enables:
Reduction of Sulfonyl Group
Under strong reducing conditions (e.g., LiAlH₄), the sulfonyl group may reduce to a thioether, though this is not commonly reported for aryl sulfones .
Functionalization via Cross-Coupling
The phenyl ring could participate in Pd-catalyzed cross-couplings if halogenated. For example:
| Reaction Type | Catalysts/Reagents | Potential Product | Source |
|---|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₄, aryl boronic acid | Biaryl derivatives | |
| Buchwald–Hartwig | Pd₂(dba)₃, Xantphos, amine | C–N bond formation |
No direct examples were found for this compound, but analogous methylsulfonyl-containing aryl systems show compatibility with Pd catalysts .
Stability Under Acidic/Basic Conditions
-
Acidic Conditions : The hydrochloride salt is stable but may hydrolyze under strong acids (e.g., conc. HCl at reflux) .
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Basic Conditions : Deprotonation of the pyrrolidine N occurs readily, but the sulfonyl group remains intact .
Key Synthetic Routes
While no direct synthesis was reported, analogous strategies suggest:
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Mannich Reaction : Assembly of the pyrrolidine ring with subsequent sulfonylation .
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Reductive Amination : Condensation of 3-methylsulfonylbenzaldehyde with pyrrolidine followed by HCl salt formation .
Mechanistic Insights
Scientific Research Applications
3-[(3-Methylsulfonylphenyl)methyl]pyrrolidine;hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-[(3-Methylsulfonylphenyl)methyl]pyrrolidine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors and enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit specific enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Key Observations :
- Electron-Withdrawing Groups (EWGs) : Compounds with sulfonyl (e.g., -SO₂-) or trifluoromethyl (-CF₃) groups (IIIg, IIIj) exhibit moderate yields (50–70%) and distinct downfield shifts in ¹H NMR (e.g., aromatic protons at δ ~8.0–8.2) .
- Electron-Donating Groups (EDGs) : Methoxy-substituted analogs (e.g., 3-(4-methoxyphenyl)-3-methylpyrrolidine hydrochloride) lack spectral data in the evidence but are expected to show upfield shifts in aromatic protons due to EDG effects .
Stereochemical and Structural Considerations
Physicochemical and Pharmacological Implications
- Solubility : Sulfonyl and trifluoromethyl groups enhance water solubility due to increased polarity, whereas methoxy or alkyl groups may improve lipid membrane penetration .
Biological Activity
3-[(3-Methylsulfonylphenyl)methyl]pyrrolidine;hydrochloride is a compound of interest due to its potential biological activities, which include antimicrobial, anticancer, and anti-inflammatory properties. This article explores the biological activity of this compound through a review of relevant studies, including structure-activity relationships (SAR), case studies, and pharmacological evaluations.
Chemical Structure and Properties
The compound features a pyrrolidine ring substituted with a methylsulfonylphenyl group. This unique structure may contribute to its diverse biological activities. The hydrochloride salt form enhances its solubility in aqueous environments, which is critical for biological assays.
Target Interactions
Research indicates that compounds with similar structures often interact with multiple biological targets, including enzymes and receptors involved in various signaling pathways. For instance, pyrrolidine derivatives have been studied for their ability to inhibit specific enzymes linked to cancer progression and inflammation.
Biochemical Pathways
The biological activity of this compound may involve modulation of key biochemical pathways, such as:
- Apoptosis : Induction of programmed cell death in cancer cells.
- Inflammation : Inhibition of pro-inflammatory cytokines.
- Antimicrobial Activity : Disruption of microbial cell membranes or inhibition of metabolic pathways.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the efficacy of the compound. Various studies have synthesized derivatives to evaluate how modifications affect biological activity. For example:
| Compound | Modification | IC50 (nM) | Activity |
|---|---|---|---|
| 1 | Parent compound | 600 | Baseline |
| 2 | Nitro substitution | 41 | Enhanced anticancer activity |
| 3 | Methylation at urea bond | N/A | Loss of activity |
These results indicate that specific substitutions can significantly enhance or diminish the compound's efficacy against targeted pathways.
Antimicrobial Activity
In vitro assays have demonstrated that this compound exhibits antimicrobial properties against various pathogens. The compound's mechanism may involve disrupting cell wall synthesis or inhibiting essential metabolic functions in bacteria and fungi.
Anticancer Properties
Several studies have investigated the anticancer potential of this compound. For example, it has shown promising results in inhibiting tumor growth in xenograft models. The mechanism appears to be linked to the induction of apoptosis in cancer cells and suppression of tumor angiogenesis.
Anti-inflammatory Effects
Research also highlights the anti-inflammatory capabilities of this compound. It has been shown to reduce levels of inflammatory markers in vitro and in vivo, suggesting potential therapeutic applications in inflammatory diseases.
Case Studies and Clinical Relevance
- Case Study on Anticancer Activity : A study involving a series of pyrrolidine derivatives demonstrated that specific modifications led to enhanced selectivity for cancer cell lines over normal cells, indicating a promising therapeutic window .
- Clinical Trials : Ongoing clinical trials are assessing the efficacy and safety of this compound in treating specific cancers and inflammatory conditions. Preliminary results suggest favorable outcomes with manageable side effects .
Q & A
Q. What are the recommended methods for synthesizing 3-[(3-Methylsulfonylphenyl)methyl]pyrrolidine hydrochloride?
The synthesis typically involves nucleophilic substitution or coupling reactions. For example, a structurally analogous pyrrolidine derivative was synthesized using 1-(2-chloroethyl)pyrrolidine hydrochloride as a starting material, followed by sequential substitutions and reductions (e.g., in the synthesis of Pacritinib hydrochloride with an overall yield of ~13%) . Key steps include optimizing reaction conditions (e.g., solvent polarity, temperature) to enhance intermediate stability and yield. Characterization via /-NMR and HPLC (≥98% purity thresholds) is critical to confirm structural integrity .
Q. Which analytical techniques are most effective for characterizing this compound?
- UV/Vis Spectroscopy : Used to confirm λmax values (e.g., 204 nm and 210 nm for related pyrrolidine derivatives) .
- Mass Spectrometry (MS) : Determines molecular weight (e.g., MF: C17H25N•HCl, FW: 279.9) .
- Chromatography : HPLC with UV detection ensures purity (>95% as per industrial standards) .
- Thermal Analysis : Melting point determination (e.g., 84–85.5°C for structurally similar sulfonylpyridines) identifies batch consistency .
Q. What are the stability and storage requirements for this compound?
Stability studies indicate that pyrrolidine hydrochloride derivatives remain stable for ≥5 years when stored at -20°C in airtight containers . Degradation risks include hygroscopicity and thermal decomposition; thus, lyophilization is recommended for long-term storage .
Advanced Research Questions
Q. How can synthetic yields be improved for large-scale production?
Yield optimization requires addressing bottlenecks identified in multi-step syntheses. For example, in Pacritinib synthesis, low yields (~13%) were attributed to inefficient olefin metathesis. Strategies include:
Q. How should researchers resolve contradictions between purity data and biological activity?
Discrepancies may arise from undetected stereoisomers or residual solvents. For example, a compound with ≥98% purity (by HPLC) might exhibit variable receptor binding due to:
- Chiral Contaminants : Use chiral HPLC or SFC to assess enantiomeric excess .
- Solvent Residues : GC-MS to identify traces of THF or DMSO, which can interfere with assays .
- Counterion Effects : Compare hydrochloride vs. freebase forms in biological buffers .
Q. What in vitro/in vivo models are suitable for studying this compound’s pharmacokinetics?
Q. How can structure-activity relationship (SAR) studies guide derivative design?
SAR for arylcyclohexylamine analogs (e.g., 3-methyl Rolicyclidine) highlights the importance of:
- Sulfonyl Group Positioning : 3-Methylsulfonyl enhances receptor affinity vs. 4-substituted analogs .
- Pyrrolidine Rigidity : Methylation at the pyrrolidine nitrogen reduces off-target effects .
- Hydrochloride Salt Formation : Improves aqueous solubility for in vivo applications .
Methodological Considerations
Q. What safety protocols are critical during handling?
- Personal Protective Equipment (PPE) : Gloves, lab coats, and goggles to prevent dermal/ocular exposure .
- Ventilation : Use fume hoods for reactions releasing volatile byproducts (e.g., HCl gas) .
- Waste Disposal : Segregate halogenated waste for professional treatment to avoid environmental contamination .
Q. How can researchers validate batch-to-batch consistency?
- Quality Control (QC) Metrics : Include melting point, NMR purity, and residual solvent analysis .
- Reference Standards : Use certified materials (e.g., LGC Standards) for calibration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
